N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Evaluation
Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors : A study detailed the synthesis of pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors, showing potent inhibitory activity and high selectivity. These compounds demonstrated significant inhibition of LPS-induced TNFalpha release from human mononuclear cells, highlighting their potential in treating inflammatory diseases (Raboisson et al., 2003).
Antimicrobial and Antifungal Activities : Research on pyrazoline and pyrazole derivatives, including those with a benzofuran moiety, has shown promising antimicrobial and antifungal properties. These compounds were tested against various bacteria and fungi, indicating their potential as novel antimicrobial agents (Hassan, 2013).
Antitumor and Antimicrobial Activities : Enaminones were used to synthesize substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This research highlights the therapeutic potential of such compounds in cancer treatment and infection control (Riyadh, 2011).
Synthesis of Fused Heterocyclic Compounds : Another study reported the synthesis of pyrazolo[5,1-c]triazines and related compounds with a benzofuran moiety. These synthesized compounds could serve as precursors for further development of molecules with potential biological activities (Abdelhamid et al., 2012).
Orally Active CCR5 Antagonist Synthesis : Research on synthesizing an orally active CCR5 antagonist demonstrated the potential of such compounds in treating diseases like HIV, showcasing the importance of innovative synthetic approaches in drug development (Ikemoto et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with the triazolo[4,3-a]pyrazine structure have shown antibacterial activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been found to exhibit antibacterial activities They may interact with bacterial cells, disrupting essential processes and leading to cell death
Biochemical Pathways
Based on the antibacterial activity of similar compounds , it can be inferred that this compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication. The downstream effects of such interference typically include the inhibition of bacterial growth or cell death.
Result of Action
Based on the antibacterial activity of similar compounds , it can be inferred that this compound might cause bacterial cell death or inhibit their growth.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-16-14-20-19-13(21(14)7-6-17-16)9-18-15(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNJXIYBPANSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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